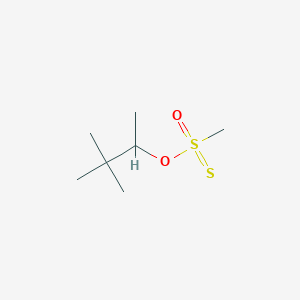
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a complex organic compound with a unique structure that includes a sulfanylidene group and a lambda6-sulfane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves multiple steps. One common method starts with the preparation of 3,3-dimethylbutan-2-ol, which is then subjected to various chemical reactions to introduce the oxo and sulfanylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane exerts its effects involves interactions with various molecular targets. The sulfanylidene group can form bonds with metal ions, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbutan-2-ol: A precursor in the synthesis of the target compound.
3,3-Dimethylbutan-2-one: Another related compound with similar structural features.
Uniqueness
What sets 3,3-Dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-lambda6-sulfane apart is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of both oxo and sulfanylidene groups allows for diverse chemical interactions and makes it a versatile compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H16O2S2 |
|---|---|
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
3,3-dimethylbutan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H16O2S2/c1-6(7(2,3)4)9-11(5,8)10/h6H,1-5H3 |
Clé InChI |
YOAXPOILRZHYDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)OS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


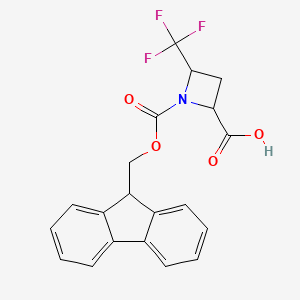
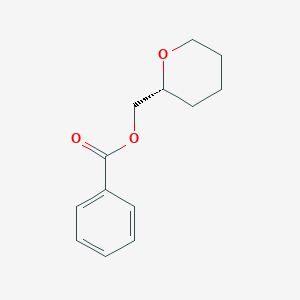
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)


![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

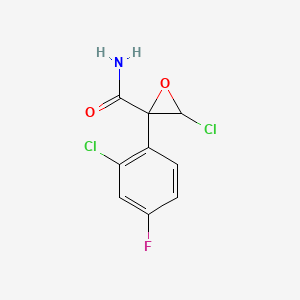
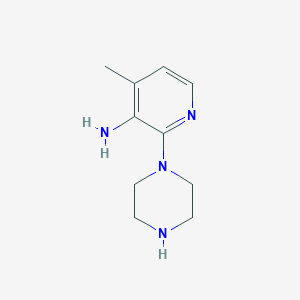

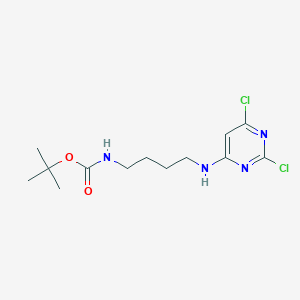
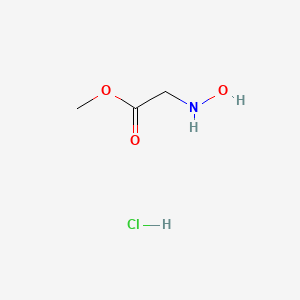
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
